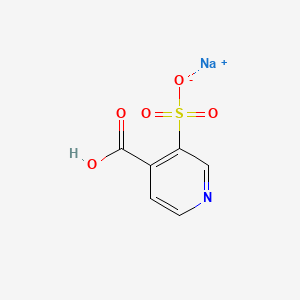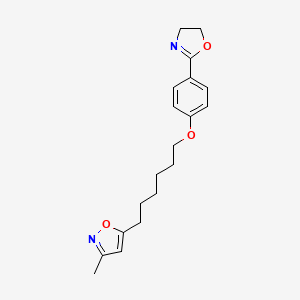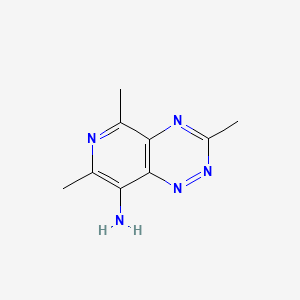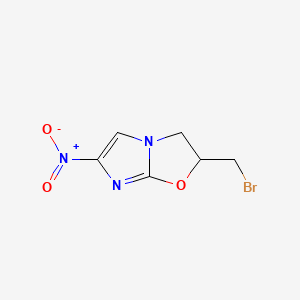
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-(4-Chlor-2-methoxyphenyl)vinyl)benzol ist eine organische Verbindung mit der Summenformel C24H20Cl2O2. Es ist bekannt für seine einzigartigen strukturellen Eigenschaften, darunter zwei Vinylgruppen, die an einen Benzolring gebunden sind, wobei jede mit einer 4-Chlor-2-methoxyphenylgruppe substituiert ist.
Herstellungsmethoden
Die Synthese von 1,4-Bis(2-(4-Chlor-2-methoxyphenyl)vinyl)benzol beinhaltet typischerweise die Reaktion von 4-Chlor-2-methoxybenzaldehyd mit 1,4-Dibrombenzol unter basischen Bedingungen. Die Reaktion verläuft über einen Wittig-Reaktionsmechanismus, bei dem die Aldehydgruppen mit einem Phosphoniumylid reagieren, um die Vinylgruppen zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung einer starken Base wie Kalium-tert-butoxid und einem Lösungsmittel wie Tetrahydrofuran (THF). Das Produkt wird dann durch Säulenchromatographie gereinigt, um die gewünschte Verbindung zu erhalten .
Vorbereitungsmethoden
The synthesis of 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with 1,4-dibromobenzene under basic conditions. The reaction proceeds through a Wittig reaction mechanism, where the aldehyde groups react with a phosphonium ylide to form the vinyl groups. The reaction conditions often include the use of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The product is then purified through column chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
1,4-Bis(2-(4-Chlor-2-methoxyphenyl)vinyl)benzol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Vinylgruppen können mit Oxidationsmitteln wie m-Chlorperbenzoesäure (m-CPBA) oder Osmiumtetroxid (OsO4) zu entsprechenden Epoxiden oder Diolen oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu den entsprechenden Alkan-Derivaten reduziert werden.
Substitution: Die Chlorgruppen können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, um substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel wie Dichlormethan (DCM) und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C). Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-(4-Chlor-2-methoxyphenyl)vinyl)benzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Materialwissenschaften: Es wird aufgrund seiner konjugierten Struktur, die einen effizienten Ladungstransport ermöglicht, bei der Entwicklung von organischen Halbleitern und Leuchtdioden (LEDs) verwendet.
Organische Elektronik: Die Verbindung wird aufgrund ihrer Fähigkeit, stabile Dünnschichten mit wünschenswerten elektronischen Eigenschaften zu bilden, für die Verwendung in organischen Photovoltaikzellen (OPVs) und Feldeffekttransistoren (OFETs) untersucht.
Biologische Studien: Forscher untersuchen sein Potenzial als fluoreszierende Sonde für die biologische Bildgebung, da es starke Fluoreszenzeigenschaften aufweist.
Wirkmechanismus
Der Mechanismus, über den 1,4-Bis(2-(4-Chlor-2-methoxyphenyl)vinyl)benzol seine Wirkungen ausübt, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die konjugierte Struktur der Verbindung ermöglicht es ihr, an π-π-Wechselwirkungen und Wasserstoffbrückenbindungen mit Zielmolekülen teilzunehmen. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und so zu verschiedenen biologischen Wirkungen führen. Die spezifischen Pfade, die beteiligt sind, hängen vom Kontext seiner Anwendung ab, sei es in den Materialwissenschaften oder in biologischen Systemen .
Wirkmechanismus
The mechanism by which 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated structure allows it to participate in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in materials science or biological systems .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2-(4-Chlor-2-methoxyphenyl)vinyl)benzol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1,4-Bis(2-(4-Methoxyphenyl)vinyl)benzol: Diese Verbindung fehlt die Chlorsubstituenten, was ihre elektronischen Eigenschaften und Reaktivität beeinflussen kann.
1,4-Bis(2-(4-Chlorphenyl)vinyl)benzol: Diese Verbindung fehlt die Methoxygruppen, was ihre Löslichkeit und Interaktion mit anderen Molekülen beeinflussen kann.
1,4-Bis(2-(4-Bromphenyl)vinyl)benzol:
Die Einzigartigkeit von 1,4-Bis(2-(4-Chlor-2-methoxyphenyl)vinyl)benzol liegt in seiner spezifischen Kombination von Chlor- und Methoxysubstituenten, die verschiedene elektronische und sterische Eigenschaften verleihen, die in verschiedenen Anwendungen von Vorteil sein können .
Eigenschaften
CAS-Nummer |
84100-88-9 |
|---|---|
Molekularformel |
C24H20Cl2O2 |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
4-chloro-1-[(E)-2-[4-[(E)-2-(4-chloro-2-methoxyphenyl)ethenyl]phenyl]ethenyl]-2-methoxybenzene |
InChI |
InChI=1S/C24H20Cl2O2/c1-27-23-15-21(25)13-11-19(23)9-7-17-3-5-18(6-4-17)8-10-20-12-14-22(26)16-24(20)28-2/h3-16H,1-2H3/b9-7+,10-8+ |
InChI-Schlüssel |
XNCPIXSHYKUKIJ-FIFLTTCUSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)Cl)/C=C/C2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)Cl)OC |
Kanonische SMILES |
COC1=C(C=CC(=C1)Cl)C=CC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)






![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)


![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)


